3-Amino-1-(pyridin-2-yl)propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
652972-07-1 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-amino-1-pyridin-2-ylpropan-1-one |
InChI |
InChI=1S/C8H10N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6H,4-5,9H2 |
InChI Key |
RCNLSRKMIAFYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Amino 1 Pyridin 2 Yl Propan 1 One
Established Reaction Pathways and Mechanistic Insights
The foundational methods for synthesizing 3-Amino-1-(pyridin-2-yl)propan-1-one and related β-amino ketones are the Mannich reaction and the Michael addition. These pathways offer distinct strategies for constructing the key carbon-carbon and carbon-nitrogen bonds.
Amination Strategies
The introduction of the amino group at the β-position to the carbonyl is a critical step. The two primary strategies, the Mannich reaction and Michael addition, achieve this through different precursors and mechanisms.
Mannich Reaction: This is a three-component condensation reaction that directly forms the β-amino carbonyl structure. wikipedia.org For the synthesis of this compound, the reactants would be 2-acetylpyridine (B122185) (the enolizable ketone), formaldehyde (B43269) (a non-enolizable aldehyde), and an amine source like ammonia (B1221849) or an ammonium salt. adichemistry.com The reaction is typically performed under acidic conditions, often using the hydrochloride salt of the amine. adichemistry.com
The mechanism proceeds in two main stages:
Iminium Ion Formation: The amine and formaldehyde react to form an electrophilic iminium ion after dehydration. wikipedia.orgyoutube.com
Nucleophilic Attack: The ketone, 2-acetylpyridine, tautomerizes to its enol form under the acidic conditions. This enol then acts as a nucleophile, attacking the iminium ion to form the final β-amino ketone, known as a Mannich base. wikipedia.orgadichemistry.com
A closely related synthesis, that of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride, illustrates a typical experimental setup.
| Reactant 1 (Ketone) | Reactant 2 (Amine Salt) | Reactant 3 (Aldehyde Source) | Solvent | Catalyst/Acid | Conditions | Yield |
|---|---|---|---|---|---|---|
| 2-Acetylthiophene | Dimethylamine Hydrochloride | Paraformaldehyde | Ethanol | 12N Hydrochloric Acid | Reflux, 1.5 hours | 73% |
Michael Addition: This method involves the conjugate (1,4-) addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. nih.gov To synthesize this compound via this route, the required precursor is 1-(pyridin-2-yl)prop-2-en-1-one (B126927) (2-pyridyl vinyl ketone). Ammonia or a protected amine would serve as the nucleophile. This pathway is highly regioselective, ensuring the amine adds to the β-carbon.
Carbonyl Introduction Methods
The pyridin-2-yl propanone backbone is established by the choice of starting materials in both primary pathways.
In the Mannich reaction , the 1-(pyridin-2-yl)propan-1-one structure is directly assembled from 2-acetylpyridine . The ketone provides the pyridyl ring, the carbonyl group, and the α-carbon of the final propanone chain. The remaining two carbons of the chain are incorporated from the formaldehyde and the methyl group of the acetyl moiety.
In the Michael addition pathway, the carbonyl and pyridyl functionalities are introduced via the α,β-unsaturated precursor, 1-(pyridin-2-yl)prop-2-en-1-one . This precursor itself is often synthesized from the corresponding Mannich base. The Mannich base (e.g., 3-dimethylamino-1-(pyridin-2-yl)propan-1-one) can be methylated to form a quaternary ammonium salt, which then undergoes Hofmann elimination upon heating to yield the desired α,β-unsaturated ketone. adichemistry.com This demonstrates the synthetic interchangeability of these established pathways.
Emerging and Sustainable Synthesis Approaches
Modern synthetic chemistry emphasizes the development of more sustainable, efficient, and selective methods. Research into the synthesis of β-amino ketones, including this compound, reflects these goals through metal catalysis, advanced selectivity protocols, and the application of green chemistry principles.
Metal-Catalyzed Coupling Reactions in Synthesis
Metal catalysts are employed to enhance the efficiency and scope of reactions leading to β-amino ketones or their complex derivatives. While direct metal-catalyzed synthesis of the target compound is not common, related pyridinone structures are often assembled using such methods. For instance, palladium-catalyzed Suzuki cross-coupling reactions are used to build complex aryl-substituted pyridinone scaffolds from halogenated precursors. researchgate.net These methods highlight the power of metal catalysis in constructing the core heterocyclic ketone structure, which could then be elaborated to the final target via established pathways.
Chemo- and Regioselective Synthesis Protocols
Achieving high selectivity is crucial in synthesis. The Michael addition is inherently regioselective, providing a reliable method for forming the desired constitutional isomer. nih.gov
For the Mannich reaction, significant advances have been made in developing asymmetric variants to control stereochemistry. The use of chiral organocatalysts, such as the amino acid (S)-proline, can facilitate direct asymmetric three-component Mannich reactions. wikipedia.org These reactions can provide β-amino carbonyl products with excellent enantioselectivity and diastereoselectivity, which is critical when synthesizing chiral drug intermediates. wikipedia.org
Green Chemistry Principles in Synthesis
Adherence to green chemistry principles aims to reduce the environmental impact of chemical synthesis. For the synthesis of β-amino ketones, several green approaches have been investigated:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in multicomponent reactions for synthesizing pyridine (B92270) derivatives.
Solvent-Free Reactions: Performing the Mannich reaction under solvent-free conditions, for example using zirconium oxychloride as a catalyst, can afford β-amino ketones in good yields and reduce solvent waste.
Alternative Solvents: Water has been explored as a green solvent for certain Mannich-type reactions, improving the environmental profile of the synthesis.
| Principle | Conventional Method | Green Alternative | Advantage |
|---|---|---|---|
| Energy Source | Conventional heating (reflux) prepchem.com | Microwave irradiation | Reduced reaction time, potentially higher yields. |
| Solvent | Organic solvents (e.g., Ethanol) prepchem.com | Solvent-free conditions or water | Reduced waste, cost, and toxicity. |
| Catalysis | Stoichiometric acid/base | Recyclable nanocatalysts (e.g., Fe₃O₄-based) | Catalyst can be recovered and reused, minimizing waste. |
Asymmetric Synthesis of Chiral Analogues of this compound
The synthesis of chiral molecules, where a compound and its mirror image are not superimposable, is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. For analogues of this compound, the stereocenter is typically located at the carbon atom bearing the amino group. Advanced synthetic methodologies focus on controlling the formation of this stereocenter to yield enantiomerically pure or enriched products.
Enantioselective Catalysis
Enantioselective catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one specific enantiomer. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. For the preparation of chiral β-amino ketones, the asymmetric aza-Michael addition is a particularly powerful strategy. researchgate.net This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated ketone (an enone).
The general catalytic cycle involves the activation of either the enone or the amine by a chiral catalyst. Organocatalysts, such as those derived from cinchona alkaloids or chiral primary amines, have been used extensively. nih.gov These catalysts can operate through various activation modes, including the formation of a chiral iminium ion intermediate or through hydrogen bonding interactions that organize the transition state. researchgate.netnih.gov
For instance, a chiral primary-tertiary diamine catalyst can be used to promote the intramolecular aza-Michael addition of enone carbamates, yielding functionalized piperidines with excellent enantioselectivity (up to 99% enantiomeric excess, or ee). nih.gov Similarly, chiral phase-transfer catalysts derived from cinchona alkaloids have been successfully employed in the aza-Michael addition of carbamates to cyclic enones, achieving up to 98% ee. nih.gov These methods could be adapted for the synthesis of chiral analogues of this compound by reacting a suitable amine with 1-(pyridin-2-yl)prop-2-en-1-one in the presence of a chiral catalyst.
| Catalyst Type | Reaction | Key Features | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Cinchona Alkaloid Derivatives | Aza-Michael Addition | Operates via hydrogen bonding activation or as phase-transfer catalysts. researchgate.netnih.gov | Up to 98% |
| Chiral Primary Amines (e.g., Proline derivatives) | Aza-Michael Addition | Forms a transient chiral iminium ion with the enone substrate. nih.gov | Often >90% |
| Chiral Squaramides/Thioureas | Aza-Michael Addition | Bifunctional catalysts that activate both nucleophile and electrophile via hydrogen bonding. researchgate.net | Up to >99% |
| Palladium-Chiral Ligand Complexes | Asymmetric Arylation of α-keto imines | An alternative route involving the formation of the C-C bond adjacent to the imine. nih.gov | Good to excellent |
Diastereoselective Approaches
Diastereoselective synthesis is an alternative strategy where a new stereocenter is created under the influence of a pre-existing one within the molecule. The goal is to produce one diastereomer preferentially over others. This can be achieved through two primary methods: substrate control, where the existing stereocenter is part of the main reactant, or auxiliary control, where a temporary chiral group is attached to the substrate.
In the context of synthesizing analogues of this compound, a substrate-controlled approach could involve reacting 1-(pyridin-2-yl)prop-2-en-1-one with a chiral amine. The stereocenter already present in the amine would direct the nucleophilic attack on the enone, leading to a diastereomeric mixture of products where one isomer is favored. The degree of selectivity would depend on the steric and electronic properties of the chiral amine.
Another diastereoselective method is the reduction of a chiral precursor. For example, if an analogue of the target molecule already possesses a chiral center at the amino position, the diastereoselective reduction of the ketone group would create a second stereocenter, leading to a chiral amino alcohol. The stereochemical outcome of the reduction would be influenced by the existing stereocenter, often following Cram's rule or related models that predict the facial selectivity of the hydride attack.
| Approach | Description | Example Transformation | Controlling Element |
|---|---|---|---|
| Substrate-Controlled Addition | A chiral reactant is used, and its inherent chirality directs the formation of a new stereocenter. | Addition of a chiral amine to an achiral pyridyl enone. | The existing stereocenter in the amine nucleophile. |
| Auxiliary-Controlled Synthesis | A removable chiral group (auxiliary) is attached to the substrate to direct a stereoselective transformation. | Conjugate addition of an amine to a pyridyl enone bearing a chiral auxiliary. | The temporary chiral auxiliary. |
| Diastereoselective Reduction | Reduction of a prochiral ketone in a molecule that already contains a stereocenter. | Reduction of the carbonyl group in a chiral β-amino ketone to form a chiral amino alcohol. | The existing stereocenter at the β-position. |
Industrial Scale-Up Considerations and Process Optimization
Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a host of challenges related to safety, cost-effectiveness, efficiency, and environmental impact. For a fine chemical like this compound, process optimization is critical for commercial viability. Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, making the development of robust and efficient manufacturing processes a key area of industrial research. vcu.eduacs.org
Key considerations for the industrial scale-up include:
Choice of Synthetic Route: The ideal industrial synthesis involves a minimal number of steps, uses readily available and low-cost starting materials, and avoids hazardous reagents and intermediates. Routes like the Hantzsch pyridine synthesis or multicomponent cyclocondensations are often favored for building the pyridine ring itself. researchgate.net
Process Platform: Modern chemical manufacturing is increasingly shifting from traditional batch reactors to continuous flow processes. Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reactions, and the potential for higher throughput and consistency. beilstein-journals.org For pyridine synthesis, continuous flow microwave reactors have been shown to improve performance and yield over large-scale batch experiments. beilstein-journals.org The manufacturing of Nevirapine, an HIV drug containing a pyridine core, was significantly improved by converting a five-step batch process into a single continuous step, leading to a projected 75% reduction in production cost and an increase in yield from 58% to 92%. vcu.edu
Catalyst Selection and Recovery: Catalysts used in the synthesis, particularly expensive transition metals or complex organocatalysts from asymmetric steps, must be highly efficient (high turnover number). For industrial applications, heterogeneous catalysts are often preferred as they can be more easily separated from the reaction mixture and recycled, reducing costs and minimizing product contamination.
Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and solvent is crucial. The goal is to maximize yield and selectivity while minimizing energy consumption and the formation of impurities. The use of dehydrating agents, for example, has been shown to slow unwanted side reactions and improve yields in the synthesis of certain pyridine compounds. vcu.edu
| Consideration | Objective | Example Strategy | Industrial Relevance |
|---|---|---|---|
| Process Technology | Enhance safety, control, and throughput. | Implement continuous flow reactors instead of batch processing. vcu.edubeilstein-journals.org | Improved heat management for exothermic reactions and higher consistency. |
| Yield Optimization | Maximize conversion of starting materials to the desired product. | Incorporate a dehydrating agent to prevent dimerization of starting materials. vcu.edu | Directly impacts cost-effectiveness and reduces waste. |
| Cost Reduction | Minimize the overall cost of manufacturing. | Reduce the number of synthetic steps; use cheaper reagents and recyclable catalysts. vcu.edu | Crucial for the commercial viability of pharmaceuticals and fine chemicals. |
| Green Chemistry | Reduce environmental impact. | Select environmentally benign solvents; minimize waste streams; design energy-efficient processes. | Addresses regulatory requirements and corporate sustainability goals. |
| Purification | Achieve high product purity efficiently. | Develop robust crystallization methods that effectively remove key impurities. | Ensures product meets quality specifications for its intended application. |
Chemical Reactivity and Transformation Studies of 3 Amino 1 Pyridin 2 Yl Propan 1 One
Reactions Involving the Amino Group
The primary amino group in 3-Amino-1-(pyridin-2-yl)propan-1-one is a nucleophilic center, readily participating in a variety of reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.
N-Alkylation and N-Acylation Reactions
N-alkylation introduces alkyl substituents to the nitrogen atom, a fundamental transformation in the synthesis of more complex amines. wikipedia.org This reaction typically involves the treatment of the primary amine with an alkyl halide. Due to the increasing nucleophilicity with each alkylation, the reaction can sometimes lead to a mixture of primary, secondary, and tertiary amines. wikipedia.orgnih.gov To achieve selective monoalkylation, specific strategies such as using N-aminopyridinium salts as ammonia (B1221849) surrogates have been developed, which can prevent overalkylation. nih.govchemrxiv.org
N-acylation, the introduction of an acyl group, is another important transformation of the amino group. This is commonly achieved by reacting the amine with acyl chlorides or anhydrides. The resulting amides are generally stable and can serve as protecting groups for the amine or as precursors for further functionalization.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Methylation | Methyl iodide (CH₃I) | 3-(Methylamino)-1-(pyridin-2-yl)propan-1-one |
| N-Benzylation | Benzyl bromide (BnBr) | 3-(Benzylamino)-1-(pyridin-2-yl)propan-1-one |
| N-Acetylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-(3-Oxo-3-(pyridin-2-yl)propyl)acetamide |
| N-Benzoylation | Benzoyl chloride (PhCOCl) | N-(3-Oxo-3-(pyridin-2-yl)propyl)benzamide |
Condensation and Imine Formation
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.org The formation of imines is a reversible process, and the resulting imine can be hydrolyzed back to the starting amine and carbonyl compound. masterorganicchemistry.comlibretexts.org These imines are valuable intermediates for the synthesis of other nitrogen-containing compounds. For instance, imines can be reduced to form secondary amines. masterorganicchemistry.com
Table 2: Examples of Imine Formation Reactions
| Carbonyl Compound | Catalyst | Imine Product |
|---|---|---|
| Benzaldehyde (B42025) | Acetic acid | 3-((E)-Benzylideneamino)-1-(pyridin-2-yl)propan-1-one |
| Acetone | p-Toluenesulfonic acid | 3-((E)-Propan-2-ylideneamino)-1-(pyridin-2-yl)propan-1-one |
| Cyclohexanone | Pyrrolidine | 3-((E)-Cyclohexylideneamino)-1-(pyridin-2-yl)propan-1-one |
Reactivity of the Carbonyl Moiety
The carbonyl group is an electrophilic site, susceptible to attack by nucleophiles. It can also undergo reduction to an alcohol or be involved in oxidation reactions.
Nucleophilic Addition Reactions
The ketone functionality in this compound readily undergoes nucleophilic addition. Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols after acidic workup. Cyanohydrin formation can be achieved by reacting the ketone with hydrogen cyanide or a cyanide salt.
Reduction and Oxidation Pathways
The carbonyl group can be selectively reduced to a secondary alcohol, yielding 3-Amino-1-(pyridin-2-yl)propan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The choice of reducing agent can be critical to avoid the reduction of the pyridine (B92270) ring.
Table 3: Reduction of the Carbonyl Group
| Reducing Agent | Solvent | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol (B129727) | 3-Amino-1-(pyridin-2-yl)propan-1-ol |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether | 3-Amino-1-(pyridin-2-yl)propan-1-ol |
| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol | 3-Amino-1-(pyridin-2-yl)propan-1-ol |
Pyridine Ring Functionalization and Derivatization
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution. Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, substitution is typically directed to the 3- and 5-positions.
More commonly, the pyridine ring can be functionalized through nucleophilic aromatic substitution, especially if a good leaving group is present on the ring. The nitrogen atom in the pyridine ring can also be targeted. For instance, it can be oxidized to an N-oxide, which can then facilitate further functionalization of the ring.
Derivatization of the pyridine ring can also be achieved through reactions such as the Friedel-Crafts acylation, which has been shown to be effective for the C-3 acetylation of related imidazo[1,2-a]pyridines. nih.gov While direct application to this compound would require specific investigation, it points to potential pathways for C-C bond formation on the pyridine nucleus.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic Aromatic Substitution (EAS) on the pyridine ring of this compound is generally challenging. The pyridine nucleus is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles compared to benzene. uoanbar.edu.iqquimicaorganica.org This deactivation is further intensified under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), as the pyridine nitrogen becomes protonated. The resulting pyridinium (B92312) ion is significantly more deactivated. uoanbar.edu.iq
For an unsubstituted pyridine, electrophilic attack, when it does occur under harsh conditions, proceeds preferentially at the 3- and 5-positions (meta to the nitrogen). quimicaorganica.orgyoutube.com Attack at the 2-, 4-, or 6-positions is disfavored because it leads to an unstable resonance intermediate where the electronegative nitrogen atom bears a formal positive charge. youtube.comquora.com
In the case of this compound, the deactivating acyl group at the 2-position further reduces the ring's electron density. Consequently, direct electrophilic substitution on the pyridine ring is highly unlikely and is not a commonly employed synthetic strategy. Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine rings. uoanbar.edu.iqquimicaorganica.org
A theoretical pathway for substitution is shown below, illustrating the preferred attack at the C-5 position, which is meta to both the ring nitrogen and the C-2 substituent.
| Reactant | Reagent | Position of Substitution | Product |
| This compound | E⁺ (Generic Electrophile) | C-5 (meta) | 3-Amino-1-(5-E-pyridin-2-yl)propan-1-one |
This table represents a theoretical outcome, as practical application of EAS on this substrate is limited.
Metal-Catalyzed Cross-Coupling on Pyridine
Metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of pyridine rings. However, directly coupling this compound via C-H activation is difficult without a suitable directing group. A more common and reliable strategy involves the use of a pre-functionalized pyridine, typically a halopyridine, which can then participate in well-established cross-coupling reactions like the Suzuki-Miyaura, Stille, or Hiyama couplings. nih.govresearchgate.net
For instance, if the pyridine ring of the parent compound were halogenated (e.g., at the 5-position), the resulting halo-derivative could serve as an excellent substrate for palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is widely used for creating carbon-carbon bonds. nih.gov
The general scheme involves the reaction of a halo-substituted pyridine with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base.
| Pyridine Substrate | Coupling Partner | Catalyst/Base | Product |
| 3-Amino-1-(5-bromopyridin-2-yl)propan-1-one | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Amino-1-(5-phenylpyridin-2-yl)propan-1-one |
This table illustrates a representative transformation based on established methods for halopyridines.
The presence of the 2-acyl group can influence the reactivity of the coupling partner. While 2-halopyridines are effective electrophiles, the corresponding 2-pyridyl organometallic reagents (as nucleophiles) are known to be challenging partners in cross-coupling reactions, a phenomenon sometimes called the "2-pyridyl problem". nih.gov Therefore, using the halo-derivative of this compound as the electrophile is the more synthetically viable approach. Other transition metal catalysts, including those based on rhodium, iridium, and copper, have also been employed in the cross-coupling of various pyridine derivatives, often facilitated by a directing group. rsc.orgrsc.org
Cyclization Reactions and Heterocycle Formation Involving the Compound
The β-aminoketone moiety within this compound is a highly valuable synthon for the construction of a wide array of heterocyclic systems. rsc.org The primary amine and the ketone function can react with various bifunctional reagents in cyclocondensation reactions to generate new rings.
One of the classic reactions of β-aminoketones is the synthesis of substituted pyrimidines. By treating this compound with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base, a dihydropyrimidine (B8664642) can be formed, which may subsequently be oxidized to the corresponding pyrimidine (B1678525).
A more direct route to pyrimidines involves reaction with reagents containing a pre-formed N-C-N unit. For example, condensation with S-methylisothiourea or guanidine (B92328) can lead to the formation of 2-aminopyrimidine (B69317) derivatives. The reaction with guanidine, for instance, would proceed via initial condensation with the ketone, followed by intramolecular cyclization of the primary amine onto the newly formed imine, and subsequent dehydration to yield the aromatic pyrimidine ring.
| Reactant 1 | Reactant 2 | Conditions | Resulting Heterocycle |
| This compound | Guanidine | Base, Heat | 2-Amino-4-methyl-6-(pyridin-2-yl)pyrimidine |
The specific substituent on the resulting pyrimidine (methyl in this example) depends on the exact structure of the β-diketone or other cyclizing partner used.
This reactivity makes this compound a useful building block in medicinal chemistry for accessing libraries of compounds containing both pyridine and pyrimidine scaffolds, which are common motifs in biologically active molecules.
Mechanistic Investigations of Reactions Involving 3 Amino 1 Pyridin 2 Yl Propan 1 One
Elucidation of Reaction Pathways using Kinetic Studies
Kinetic studies are a cornerstone of mechanistic chemistry, providing quantitative data on how the rate of a reaction changes in response to varying concentrations of reactants, catalysts, or inhibitors. This information is crucial for formulating a rate law, which is a mathematical expression that describes the reaction rate and offers clues about the composition of the rate-determining step.
For a reaction involving 3-Amino-1-(pyridin-2-yl)propan-1-one, such as its formation via a Mannich-type reaction from 2-acetylpyridine (B122185), formaldehyde (B43269), and an amine, a kinetic study would involve systematically altering the concentration of each reactant and monitoring the rate of product formation. rsc.org The rate could be followed using techniques like UV-Vis spectroscopy, by monitoring the appearance of the conjugated system of the product, or by High-Performance Liquid Chromatography (HPLC) to measure its concentration at different time intervals.
Table 1: Hypothetical Kinetic Data for the Formation of this compound
| Experiment | [2-Acetylpyridine] (M) | [Formaldehyde] (M) | [Amine] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.1 | 1.5 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.2 | 6.0 x 10⁻⁵ |
This table is illustrative to demonstrate the principles of kinetic analysis and does not represent actual experimental data.
From such a dataset, one could infer a rate law. In this hypothetical case, the rate is independent of the formaldehyde concentration, suggesting it is not involved in the rate-determining step. The rate doubles with a doubling of the amine concentration (when comparing experiments 1 and 4, after accounting for the change in rate from experiment 2), suggesting a second-order dependence on the amine. This could point to a mechanism where the formation of an enamine or enolate from 2-acetylpyridine is the slow step, followed by a rapid reaction with an iminium ion formed from formaldehyde and the amine.
Identification of Reaction Intermediates through Spectroscopic Methods
Spectroscopic techniques are invaluable for detecting and characterizing transient species that exist during a chemical reaction. These intermediates are often present at low concentrations and have short lifetimes, making their identification challenging but essential for confirming a proposed reaction pathway.
For reactions involving this compound, several spectroscopic methods could be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can slow down a reaction enough to observe the signals of intermediates. For example, in a reaction where this compound is a reactant, one might look for the appearance and then disappearance of new signals corresponding to a proposed intermediate.
Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor changes in functional groups. For instance, in the formation of an enamine intermediate from this compound, one would expect to see the disappearance of the ketone C=O stretch and the appearance of a C=C stretch.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to sample a reacting mixture and detect the mass-to-charge ratio of ionic intermediates. This could be particularly useful for identifying protonated species or charged intermediates in a reaction pathway.
Table 2: Potential Spectroscopic Signatures for Intermediates in Reactions of this compound
| Intermediate | Spectroscopic Technique | Expected Observation |
| Enamine/Enolate | ¹H NMR | Appearance of vinylic proton signals (δ 4.5-6.5 ppm). |
| Iminium Ion | ¹³C NMR | A downfield shift for the carbon atom of the C=N⁺ bond ( >160 ppm). |
| Hemiaminal | IR Spectroscopy | Appearance of a broad O-H stretch (~3400 cm⁻¹). |
This table provides expected spectroscopic characteristics based on general chemical principles.
Isotopic Labeling Studies to Determine Bond Cleavage and Formation
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), one can determine which bonds are broken and formed in the course of the reaction by tracking the position of the label in the product. wikipedia.org
For instance, to investigate the mechanism of a condensation reaction forming this compound, one could use a starting material labeled with deuterium (B1214612). If 2-acetylpyridine were synthesized with deuterium atoms on its methyl group (CD₃-C(O)-py), the location of the deuterium in the final product would reveal mechanistic details. If the deuterium atoms are retained on the carbon adjacent to the carbonyl group in the product, it would support a mechanism where the C-H bond of the methyl group is not broken during the rate-determining step.
Another application is the kinetic isotope effect (KIE), where the rate of a reaction with the isotopically labeled reactant is compared to the rate with the unlabeled reactant. A significant KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step of the reaction.
Computational Modeling of Reaction Mechanisms
Computational chemistry provides a theoretical framework to complement experimental studies. Using quantum mechanical calculations, it is possible to model the potential energy surface of a reaction, mapping out the energy changes as reactants are converted into products. researchgate.net This allows for the calculation of the structures and energies of reactants, products, transition states, and intermediates.
For a reaction involving this compound, computational modeling could be used to:
Characterize transition states: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes at the peak of the energy barrier.
Predict spectroscopic properties: Calculated NMR chemical shifts or IR frequencies for proposed intermediates can be compared with experimental data to support their identification.
Explain regioselectivity and stereoselectivity: By comparing the activation energies of pathways leading to different isomers, computational models can predict and explain why one product is formed preferentially.
Table 3: Illustrative Computational Data for a Hypothetical Reaction Step
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants | B3LYP/6-31G | 0.0 |
| Transition State 1 | B3LYP/6-31G | +15.2 |
| Intermediate | B3LYP/6-31G | -5.7 |
| Transition State 2 | B3LYP/6-31G | +12.8 |
| Products | B3LYP/6-31G* | -20.1 |
This table is a hypothetical representation of data that could be obtained from a computational study.
These theoretical calculations, when combined with experimental evidence from kinetic, spectroscopic, and isotopic labeling studies, provide a comprehensive and detailed picture of the reaction mechanism.
Advanced Spectroscopic and Structural Elucidation of 3 Amino 1 Pyridin 2 Yl Propan 1 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure and dynamics of 3-Amino-1-(pyridin-2-yl)propan-1-one and its analogs in solution. nih.gov Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, their connectivity, and the conformational isomers present at equilibrium. nih.govnih.gov
¹H and ¹³C NMR Spectral Data:
The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of all proton and carbon signals within the molecule. For instance, in related amino acid derivatives, the carbonyl signals in ¹³C NMR spectra typically appear in the range of 169 ppm to 173 ppm, serving as a key indicator for each amino acid present after hydrolysis. spectralservice.de The chemical shifts are highly sensitive to the electronic environment, with atoms closer to electronegative groups like the nitrogen in the pyridine (B92270) ring or the carbonyl group exhibiting downfield shifts. docbrown.info
For a related compound, 3-aminopyridine (B143674), ¹H NMR spectra in DMSO-d₆ show distinct signals for the pyridine ring protons at approximately 8.53, 8.23, 7.40, and 7.26 ppm. chemicalbook.com The amino protons typically appear as a broad signal. chemicalbook.com In the case of this compound, the aliphatic protons of the propanone chain would exhibit characteristic multiplets in the upfield region of the ¹H NMR spectrum, with their splitting patterns providing information about adjacent protons according to the n+1 rule. docbrown.info
Conformational Analysis:
NMR spectroscopy, particularly through the use of 2D techniques like NOESY and ROESY, is instrumental in determining the preferred conformations of these molecules in solution. nih.govfrontiersin.org These experiments detect through-space interactions between protons, providing distance restraints that are used to build three-dimensional models of the molecule. frontiersin.org For flexible molecules like this compound, the observed NMR parameters often represent a population-weighted average of multiple interconverting conformers. frontiersin.org The study of related oligopeptides has demonstrated that different conformers can be identified and their structures calculated based on NOESY and ROESY data. frontiersin.org
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H3 | ~7.8-8.0 | ~127-129 |
| Pyridine-H4 | ~7.4-7.6 | ~136-138 |
| Pyridine-H5 | ~7.2-7.4 | ~122-124 |
| Pyridine-H6 | ~8.5-8.7 | ~148-150 |
| C=O | - | ~198-202 |
| CH₂ (adjacent to C=O) | ~3.2-3.4 | ~38-40 |
| CH₂ (adjacent to NH₂) | ~3.0-3.2 | ~35-37 |
| NH₂ | Broad, variable | - |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, this technique reveals the precise molecular geometry and packing in the crystal lattice.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂N₂O |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.0046 (12) |
| b (Å) | 7.9329 (9) |
| c (Å) | 22.925 (3) |
| V (ų) | 2183.2 (4) |
| Z | 8 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The mass spectrum of a molecule provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and fragment ions.
For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. The fragmentation of the molecular ion typically occurs at the weakest bonds, providing valuable structural information. For instance, in the mass spectrum of propylamine, a common fragmentation is the cleavage of the C-C bond adjacent to the amino group, leading to the formation of the [CH₂NH₂]⁺ ion at m/z 30, which is often the base peak. docbrown.info Similarly, for this compound, characteristic fragments would arise from the cleavage of the propanone chain and the loss of small neutral molecules.
| m/z | Proposed Fragment | Description |
|---|---|---|
| 150 | [C₈H₁₀N₂O]⁺ | Molecular Ion |
| 133 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |
| 122 | [M - CO]⁺ | Loss of carbon monoxide |
| 106 | [C₅H₄N-CO]⁺ | Pyridin-2-ylcarbonyl cation |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
| 44 | [CH₂CH₂NH₂]⁺ | Aminoethyl fragment |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Vibrational Mode Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is employed to identify the functional groups and analyze the vibrational modes of this compound. scialert.net These methods are complementary and provide a detailed vibrational fingerprint of the molecule. researchgate.net
The FT-IR and FT-Raman spectra of this compound would exhibit characteristic bands corresponding to the various functional groups present. The C=O stretching vibration of the ketone is expected to appear as a strong band in the region of 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amine would be observed in the range of 3300-3500 cm⁻¹. The pyridine ring vibrations, including C-H and C=C/C=N stretching, typically appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. materialsciencejournal.org The C-N stretching vibration is usually found in the 1260-1330 cm⁻¹ range for aromatic amines. materialsciencejournal.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| N-H stretch (amine) | 3300-3500 | FT-IR |
| C-H stretch (aromatic) | 3000-3100 | FT-IR, FT-Raman |
| C-H stretch (aliphatic) | 2850-3000 | FT-IR, FT-Raman |
| C=O stretch (ketone) | 1680-1700 | FT-IR (strong) |
| C=C/C=N stretch (pyridine ring) | 1400-1600 | FT-IR, FT-Raman |
| N-H bend (amine) | 1590-1650 | FT-IR |
| C-N stretch (aromatic amine) | 1260-1330 | FT-IR |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable)
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the stereochemistry of chiral molecules. If this compound or its derivatives are synthesized in an enantiomerically enriched or pure form, these techniques can be used to assign the absolute configuration and study chiral recognition phenomena.
While there is no direct evidence in the provided search results for chiroptical studies on this compound itself, the principles of these techniques are well-established. For instance, studies on amino acid derivatives have shown that circularly polarized light can induce chirality, which can be detected and quantified by CD spectroscopy. nih.govresearchgate.net In the context of porphyrin aggregates, the induced CD signal upon interaction with chiral amino acids has been used to study chiral recognition. mdpi.com If a chiral derivative of this compound were prepared, its CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to its electronic transitions, allowing for the determination of its absolute configuration.
As this section is applicable only if the compound or its derivatives are chiral, and no specific data was found for chiral versions of the title compound, a data table is not provided.
Computational and Theoretical Chemistry of 3 Amino 1 Pyridin 2 Yl Propan 1 One
Quantum Chemical Calculations of Electronic Structure and Properties (e.g., HOMO-LUMO, MEP, Dipole Moment)
No dedicated studies reporting the electronic structure and properties of 3-Amino-1-(pyridin-2-yl)propan-1-one were identified. Consequently, values for its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, HOMO-LUMO gap, molecular electrostatic potential (MEP) map, and dipole moment, which are fundamental to understanding its reactivity and intermolecular interactions, have not been computationally determined or published.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
There is no available research on the conformational landscape of this compound. Studies employing molecular mechanics or molecular dynamics simulations to identify its stable conformers, rotational energy barriers, and dynamic behavior are absent from the literature.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
While theoretical predictions of spectroscopic data (such as IR, Raman, and NMR spectra) are a common practice in computational chemistry to support experimental findings, no such studies have been published for this compound. Therefore, a comparison between theoretically calculated and experimentally measured spectroscopic parameters is not possible at this time.
Reaction Mechanism Simulations and Transition State Characterization
The synthesis of β-aminoketones often involves the Mannich reaction. nih.gov However, specific computational simulations detailing the reaction mechanism, identifying the transition states, and calculating the activation energies for the formation of this compound are not documented.
Advanced Topological Analysis (e.g., QTAIM, NBO, Hirshfeld Surface Analysis)
Advanced topological analyses are crucial for a deep understanding of bonding and intermolecular interactions. A search for studies applying Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO), or Hirshfeld surface analysis to this compound yielded no results. Such analyses would provide quantitative and qualitative insights into its covalent and non-covalent interactions, but this information remains uninvestigated.
Lack of Specific Research Data Precludes Detailed Article on this compound
Despite a comprehensive search of scientific literature and chemical databases, there is insufficient specific information available in the public domain to generate a detailed article on the applications of the chemical compound This compound as a synthetic building block and precursor according to the requested outline.
The compound, a β-aminoketone also known as a Mannich base, is structurally positioned to be a versatile intermediate in organic synthesis. Its key features—a nucleophilic amino group, a ketone carbonyl group, and a coordinating pyridine (B92270) ring—suggest potential utility in constructing more complex molecules. However, specific examples of its application in the following mandated areas could not be found:
Applications of 3 Amino 1 Pyridin 2 Yl Propan 1 One As a Synthetic Building Block and Precursor
Scaffold for Combinatorial Chemistry and Library Synthesis:The concept of using scaffolds is central to combinatorial chemistry for generating large libraries of compounds for drug discovery and other applicationsnih.govijpsr.com. However, there are no specific reports of "3-Amino-1-(pyridin-2-yl)propan-1-one" being employed as a foundational scaffold for such librariesresearchgate.netnih.gov.
While information exists for structurally related compounds—such as other aminopyridines orgsyn.org, pyridazinones researchgate.net, and different isomers or derivatives biosynth.comuni.lu—the strict requirement to focus solely on This compound prevents the inclusion of this related, but distinct, information.
The absence of detailed research findings for this specific molecule in the requested contexts makes it impossible to provide a thorough and scientifically accurate article that adheres to the user's explicit instructions and outline. The compound is available from commercial chemical suppliers, indicating its likely role as a building block, but its specific synthetic applications are not well-documented in accessible scientific literature.
Based on a comprehensive review of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the biological interactions and mechanistic pharmacology of the specific chemical compound This compound according to the requested outline.
Searches for preclinical, in vitro, and in silico studies on this particular molecule did not yield specific results for the following required sections:
Biological Interactions and Mechanistic Pharmacology of 3 Amino 1 Pyridin 2 Yl Propan 1 One Pre Clinical / in Vitro / in Silico Research Focus
In Silico Studies: Molecular Docking and Dynamics for Target Interaction Prediction:No molecular docking or simulation studies predicting the binding of 3-Amino-1-(pyridin-2-yl)propan-1-one to any biological target could be found.
While research exists for other pyridine-containing molecules and various aminopropanone derivatives, this information cannot be attributed to This compound without violating scientific accuracy. Therefore, the creation of a scientifically rigorous article that strictly adheres to the provided outline for this specific compound is not possible at this time.
Advanced Analytical Methodologies for 3 Amino 1 Pyridin 2 Yl Propan 1 One in Research Matrices
Chromatographic Separation Techniques (e.g., HPLC, GC-MS, LC-MS/MS) for Purity and Quantification
Chromatographic techniques are fundamental for assessing the purity of 3-Amino-1-(pyridin-2-yl)propan-1-one and for its quantification. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for separating the target compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. For aminopyridine derivatives, reversed-phase HPLC is a common approach.
A typical HPLC method for the purity analysis of aminopyridine isomers involves a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). cmes.org The basic amino group and the pyridine (B92270) ring in this compound allow for detection using a UV detector, typically in the range of 250-280 nm. cmes.orghelixchrom.com The retention time of the compound is influenced by the pH of the mobile phase and the organic solvent concentration. Isocratic elution can be employed for simple mixtures, while gradient elution may be necessary for complex samples containing impurities with a wide range of polarities.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate buffer (pH 7.0) B: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, but it is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often required to increase its volatility and thermal stability. Common derivatization reagents for amino groups include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA).
The derivatized compound can then be separated on a non-polar or medium-polarity capillary column and detected by a mass spectrometer. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, allowing for confident identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly well-suited for quantifying low levels of this compound in complex matrices, such as reaction mixtures and biological samples. nih.gov
For LC-MS/MS analysis, the compound is first separated by HPLC, often using a C18 column and a mobile phase of acetonitrile and water with a modifier like formic acid to promote ionization. The eluent is then introduced into the mass spectrometer, where the parent ion of the target compound is selected and fragmented. Specific fragment ions are then monitored for quantification (Multiple Reaction Monitoring - MRM). This high degree of selectivity minimizes interference from other components in the sample.
Table 2: Representative LC-MS/MS Parameters for Quantification of this compound
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion (m/z) | [M+H]⁺ |
| Fragment Ions (m/z) | To be determined experimentally |
| Collision Energy | To be optimized |
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds like this compound. The presence of the pyridine ring and the amino group makes the molecule susceptible to oxidation or reduction at an electrode surface. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be utilized.
The electrochemical behavior of pyridine derivatives is well-documented, with the nitrogen atom in the pyridine ring being electrochemically active. The oxidation or reduction potential of this compound will depend on the pH of the supporting electrolyte and the electrode material used (e.g., glassy carbon, platinum, or modified electrodes). For quantitative analysis, DPV is often preferred due to its higher sensitivity and better resolution compared to CV. By constructing a calibration curve of peak current versus concentration, the amount of the compound in a sample can be determined.
Spectrophotometric Assays in Research Settings
UV-Vis spectrophotometry can be a simple and rapid method for the quantification of this compound, particularly for in-process control during synthesis or for the analysis of relatively pure samples. The pyridine ring exhibits characteristic UV absorbance. A simple spectrophotometric method for the quantitative determination of solid-phase supported amino groups has been described, which involves the release of pyridine-2-thione that has a strong absorbance at 343 nm. nih.gov
For more complex samples, derivatization reactions can be employed to produce a colored product with a unique absorption maximum, thereby increasing the selectivity and sensitivity of the assay. For instance, the amino group can react with a chromogenic reagent to form a product that absorbs light in the visible region, minimizing interference from other UV-absorbing compounds in the matrix.
Quantification in Complex Reaction Mixtures and Biological Assays
The quantification of this compound in complex matrices such as ongoing chemical reactions or biological assays presents unique challenges due to the presence of numerous interfering substances.
In Complex Reaction Mixtures
During the synthesis of this compound, it is often necessary to monitor the progress of the reaction by quantifying the formation of the product and the consumption of starting materials. HPLC with UV detection is a widely used technique for this purpose. A small aliquot of the reaction mixture can be withdrawn at different time points, diluted, and injected into the HPLC system. By comparing the peak area of the product to that of a known standard, the concentration and thus the reaction yield can be determined over time.
In Biological Assays
Quantifying this compound in biological matrices like plasma, serum, or cell lysates requires highly selective and sensitive methods to overcome the complexity of these samples. LC-MS/MS is the gold standard for such applications due to its ability to detect and quantify analytes at very low concentrations with high specificity. nih.gov
Sample preparation is a critical step to remove proteins and other interfering components. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). An internal standard, ideally a stable isotope-labeled version of the analyte, is typically added at the beginning of the sample preparation process to correct for any losses during extraction and for variations in instrument response.
Derivatives and Analogues of 3 Amino 1 Pyridin 2 Yl Propan 1 One: Synthesis, Characterization, and Comparative Studies
Structural Modifications of the Amino Group
The primary amino group in 3-Amino-1-(pyridin-2-yl)propan-1-one is a key site for structural diversification. Its nucleophilicity and basicity allow for a wide range of chemical reactions, leading to derivatives with altered polarity, hydrogen-bonding capability, and steric profiles. Common modifications include N-acylation, N-alkylation, and the formation of ureas and sulfonamides.
N-acylation is frequently employed to introduce amide functionalities. This transformation can be achieved by reacting the parent amine with acyl chlorides, anhydrides, or carboxylic acids under standard coupling conditions. For instance, the formation of benzoyl amides introduces an aromatic moiety, which can participate in additional π-π stacking interactions. Similarly, reaction with isocyanates or isothiocyanates yields urea (B33335) and thiourea (B124793) derivatives, respectively. These modifications are significant as they can introduce new hydrogen bond donors and acceptors, profoundly influencing the molecule's interaction with biological targets.
Another important modification is the conversion of the primary amine into secondary or tertiary amines through N-alkylation. This is typically performed using alkyl halides or via reductive amination with aldehydes or ketones. These alterations systematically modify the basicity and lipophilicity of the original compound.
Table 1: Examples of Amino Group Modifications
| Original Functional Group | Modified Functional Group | Type of Modification | Potential Reagents |
|---|---|---|---|
| Primary Amine (-NH₂) | Amide (-NHCOR) | N-Acylation | Acyl Chloride, Carboxylic Acid |
| Primary Amine (-NH₂) | Sulfonamide (-NHSO₂R) | N-Sulfonylation | Sulfonyl Chloride |
| Primary Amine (-NH₂) | Secondary Amine (-NHR) | N-Alkylation | Alkyl Halide |
| Primary Amine (-NH₂) | Urea (-NHCONHR) | N-Ureation | Isocyanate |
Alterations of the Propanone Backbone
The three-carbon propanone linker is fundamental to the compound's architecture, and its modification offers another route to structural and functional diversity. Alterations can include changes to the carbonyl group or substitution along the ethyl chain.
A primary modification of the propanone backbone is the reduction of the ketone functionality to a secondary alcohol, yielding 3-amino-1-(pyridin-2-yl)propan-1-ol. This change removes a planar carbonyl group and introduces a new chiral center and a hydroxyl group capable of acting as a hydrogen bond donor. This significantly alters the molecule's shape and polarity. An isomeric variant, 3-amino-3-(pyridin-2-yl)propan-1-ol, also highlights modifications where the positions of the amino and hydroxyl groups are altered relative to the pyridine (B92270) ring. uni.lu
Further modifications can involve introducing substituents at the C2 position (the carbon alpha to the carbonyl group). Alkylation or functionalization at this position can introduce additional steric bulk or functional groups, influencing the molecule's conformational preferences and reactivity.
Table 2: Propanone Backbone Alterations
| Parent Structure | Derivative Structure | Type of Modification | Impact |
|---|---|---|---|
| 3-Amino-1-(pyridin-2-yl)propan-1-one | 3-Amino-1-(pyridin-2-yl)propan-1-ol | Ketone Reduction | Introduces chiral center, H-bond donor |
| 1-(Pyridin-2-yl)propan-1-one | 2-Methyl-1-(pyridin-2-yl)propan-1-one | Alpha-Alkylation | Increases steric bulk |
Pyridine Ring Substitutions and Heterocyclic Replacements
The pyridine ring is a critical pharmacophore, and its modification is a cornerstone of analogue design. nih.gov The nitrogen atom in the pyridine ring makes it a basic heterocycle that can participate in hydrogen bonding and influence the molecule's pharmacokinetic properties. nih.gov Modifications fall into two main categories: substitution on the pyridine ring itself and complete replacement of the pyridine moiety with other heterocyclic systems.
Pyridine Ring Substitutions: The pyridine ring can be functionalized at various positions to modulate electronic properties, solubility, and steric hindrance. Suzuki cross-coupling reactions are a powerful tool for this, allowing the introduction of a wide range of aryl and heteroaryl groups. researchgate.net For example, attaching a methyl or trifluoromethyl group can alter the ring's electron density and metabolic stability. google.com These substitutions can fine-tune the molecule's binding affinity to specific targets.
Heterocyclic Replacements: In many medicinal chemistry programs, the pyridine ring is replaced by other heterocycles in a strategy known as bioisosteric replacement. This is done to explore different chemical space, improve properties, or secure novel intellectual property. Common replacements for a pyridine ring include other nitrogen-containing heterocycles like pyrazine (B50134), pyrimidine (B1678525), or fused systems such as imidazo[1,2-a]pyridine (B132010) and quinoline. nih.govgoogle.comresearchgate.netnih.gov For instance, the synthesis of 3-amino-imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) precursors has led to the discovery of potent enzyme inhibitors. nih.gov These replacement strategies dramatically alter the core scaffold's geometry and electronic distribution.
Table 3: Pyridine Ring Modifications and Replacements
| Modification Type | Parent Moiety | Example Derivative Moiety | Synthetic Method |
|---|---|---|---|
| Ring Substitution | Pyridin-2-yl | 5-Bromo-pyridin-2-yl | Halogenation |
| Ring Substitution | Pyridin-2-yl | 5-(Pyrazol-4-yl)pyridin-2-yl | Suzuki Coupling researchgate.net |
| Heterocyclic Replacement | Pyridin-2-yl | Pyrazin-2-yl google.com | De novo synthesis |
| Heterocyclic Replacement | Pyridin-2-yl | Imidazo[1,2-a]pyridin-3-yl nih.gov | Cyclization from 2-aminopyridine researchgate.net |
Stereoisomers and Chiral Derivatives
Chirality is a crucial consideration in the design of derivatives of this compound. The parent compound itself is not chiral, but modifications to the propanone backbone frequently introduce one or more stereocenters. All proteinogenic amino acids, with the exception of glycine, are chiral and exist in the L-configuration. jpt.com
The most common introduction of a chiral center occurs at the carbon atom bearing the amino group (C3) or the carbon adjacent to it (C2) upon substitution. For example, reduction of the ketone to an alcohol creates a new stereocenter at C1. The synthesis of specific stereoisomers (enantiomers or diastereomers) is highly desirable, as different isomers often exhibit distinct biological activities and metabolic profiles.
The preparation of enantiomerically pure derivatives can be achieved through several strategies:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials.
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one stereoisomer over the other.
Chiral Resolution: Separating a racemic mixture into its constituent enantiomers, often through chromatography with a chiral stationary phase or by forming diastereomeric salts.
Table 4: Introduction of Chirality
| Achiral Parent/Intermediate | Chiral Derivative | Location of Stereocenter | Synthetic Approach |
|---|---|---|---|
| This compound | (R/S)-3-Amino-1-(pyridin-2-yl)propan-1-ol | C1 (bearing hydroxyl group) | Asymmetric reduction |
| 2-Bromo-1-(pyridin-2-yl)ethan-1-one | (R/S)-3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-one | C2 (bearing methyl group) | Stereoselective alkylation |
Comparative Analysis of Reactivity, Stability, and Research Applications
The structural modifications detailed in the preceding sections have profound effects on the chemical and biological properties of the resulting analogues. A comparative analysis highlights how these changes translate into varied reactivity, stability, and utility in research.
Reactivity and Stability:
Amino Group Modification: Acylation of the amino group to form an amide generally decreases the compound's basicity and nucleophilicity. This can enhance metabolic stability by preventing reactions such as N-dealkylation.
Backbone Alteration: The reduction of the ketone to an alcohol introduces greater conformational flexibility and changes the molecule's reactivity profile, removing the electrophilic carbonyl carbon.
Research Applications: The true value of these derivatives is realized in their diverse research applications, particularly in drug discovery. The specific structural features of these analogues make them potent and selective modulators of various biological targets.
Kinase Inhibition: Derivatives featuring pyridine and pyrazine rings have been investigated as inhibitors of spleen tyrosine kinase (Syk) and Janus kinases (JAK). google.com Furthermore, analogues based on a 3-aminopyridin-2-one scaffold have shown inhibitory activity against mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases. researchgate.net
Antitubercular Agents: Functionalized 3-amino-imidazo[1,2-a]pyridines, which can be considered heterocyclic replacements of the parent scaffold, have been identified as a novel class of drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase. nih.gov
Emerging Research Directions and Future Perspectives for 3 Amino 1 Pyridin 2 Yl Propan 1 One
Integration in Supramolecular Chemistry and Host-Guest Interactions
The molecular architecture of 3-Amino-1-(pyridin-2-yl)propan-1-one, which contains a hydrogen bond donor (amine group), a hydrogen bond acceptor (carbonyl group), and a coordinating pyridine (B92270) ring, makes it a compelling candidate for applications in supramolecular chemistry. The pyridine and amide functionalities are known to be excellent building blocks for creating complex, self-assembled structures. polysciences.com
Future research could explore the use of this compound in the design of novel host-guest systems. The pyridine unit can coordinate with metal ions, while the aminoketone portion can engage in hydrogen bonding, leading to the formation of intricate molecular assemblies. The study of related bis(1,2,3-triazolyl)pyridine macrocycles has demonstrated the ability of similar structural motifs to participate in metal complexation, self-assembly into nanotube structures, and anion binding. acs.org Similarly, research on Ni(II) coordination compounds with di-2-pyridyl ketone has shown reversible crystal-to-amorphous transformations driven by solvent exchange, highlighting the potential for creating dynamic host-guest systems. acs.org
The development of derivatives of this compound could lead to macrocycles and cages capable of encapsulating small molecules or ions, with potential applications in sensing, drug delivery, and molecular recognition.
| Potential Supramolecular Application | Key Structural Feature Utilized | Relevant Analogue Studies |
| Molecular Cages | Pyridine coordination, amine hydrogen bonding | Bis(1,2,3-triazolyl)pyridine macrocycles acs.org |
| Anion Recognition | Amine and amide hydrogen bonding | Isophthalamide-containing macrocycles acs.org |
| Dynamic Materials | Reversible metal coordination, solvent effects | Ni(II) complexes with di-2-pyridyl ketone acs.org |
Exploration in Materials Science Applications
The functional groups present in this compound suggest its potential as a monomer or a functional additive in the development of advanced materials. The pyridine moiety, in particular, is a valuable component in functional polymers.
One promising area of exploration is in the synthesis of functional polymers. Polymers containing pyridine units, such as poly(vinylpyridine), are known for their ability to interact with acids, metals, and polar substrates, making them useful in coatings, adhesives, and as sorbents for environmental remediation. nih.govgoogle.com The incorporation of this compound into a polymer backbone or as a pendant group could impart specific functionalities, such as metal-ion binding capabilities or pH-responsiveness. Research into pyridine-based proton exchange membranes (PEMs) for high-temperature fuel cells has shown that the basic nitrogen in pyridine enhances acid-binding affinity and can improve oxidative stability. rsc.orgresearchgate.net
Furthermore, the compound's structure could be leveraged to create cross-linked polymers with tailored mechanical and thermal properties. The amine and ketone functionalities offer sites for further chemical modification and cross-linking reactions. Future studies could investigate the polymerization of vinyl-functionalized derivatives of this compound or its incorporation into existing polymer matrices to create novel functional materials.
| Potential Material Application | Relevant Functional Group | Example from Related Systems |
| Functional Polymers | Pyridine Ring | Poly(vinylpyridine) for coatings and sorption nih.govgoogle.com |
| Proton Exchange Membranes | Pyridine Nitrogen | Pyridine-based polymers for fuel cells rsc.orgresearchgate.net |
| Cross-linked Materials | Amine and Ketone Groups | Vinyl polymer synthesis via enzymatic polymerization acs.org |
New Frontiers in Catalytic and Stereoselective Applications
The presence of a nitrogen atom in the pyridine ring and the adjacent aminoketone functionality makes this compound a promising ligand for catalysis. Chiral pyridine-containing ligands are widely used in asymmetric catalysis due to their ability to form stable complexes with a variety of transition metals. orgsyn.orgbldpharm.comnih.gov
Derivatives of this compound, particularly chiral versions, could be synthesized and evaluated as ligands in a range of catalytic transformations. The development of chiral pyridyl alcohols and bipyridines has demonstrated their effectiveness in reactions such as enantioselective additions to aldehydes and palladium-catalyzed allylic alkylations. orgsyn.org The stereoselective synthesis of chiral amines often employs biocatalytic methods, including the use of imine reductases, which could be a potential route to chiral derivatives of the title compound. nih.gov
Recent advancements have highlighted the use of ruthenium complexes with 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands as highly active catalysts for the transfer hydrogenation of ketones. organic-chemistry.org This suggests that metal complexes of this compound could also exhibit interesting catalytic properties. Furthermore, photocatalytic asymmetric oxidation of phosphines has been achieved using a dual catalytic system with an azaarene-substituted ketone-based oxidant, indicating the potential for pyridyl ketones in photoredox catalysis. google.comrsc.org
| Catalytic Application | Ligand Type | Relevant Catalytic System |
| Asymmetric Addition | Chiral Pyridyl Alcohols | Diethylzinc addition to benzaldehyde (B42025) orgsyn.org |
| Allylic Alkylation | Chiral Pyridyl Phosphinites | Palladium-catalyzed reactions orgsyn.org |
| Transfer Hydrogenation | Pyridyl-based Ruthenium Complexes | Hydrogenation of ketones organic-chemistry.org |
| Photoredox Catalysis | Azaarene-substituted Ketones | Asymmetric oxidation of phosphines google.comrsc.org |
Unexplored Biological Activity Mechanisms and Pathways for Fundamental Understanding
Pyridine and β-aminoketone scaffolds are prevalent in many biologically active compounds and approved drugs. chemindigest.comscilit.com Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects. scilit.com Similarly, β-aminoketones are key structural motifs in various pharmaceuticals.
While the specific biological activities of this compound are not well-documented, its structure suggests several avenues for investigation. A structure-activity relationship (SAR) study of pyridine derivatives indicated that the presence of amino and carbonyl groups can enhance antiproliferative activity against cancer cell lines. chemindigest.com The synthesis and biological evaluation of other β-aminoketones have revealed their potential as antimicrobial agents.
Future research should focus on the systematic screening of this compound and its derivatives against a panel of biological targets. Studies could investigate its potential as an inhibitor of enzymes such as neuronal nitric oxide synthase, a target for which other aminopyridine derivatives have shown activity. Understanding the fundamental mechanisms and biochemical pathways through which this compound and its analogs exert their effects will be crucial for any future therapeutic development. The synthesis and biological evaluation of related compounds like pyridinebetaine A and B have been conducted to assess their cytotoxic, antifungal, and antiviral properties.
| Potential Biological Activity | Relevant Structural Motif | Known Activity of Related Compounds |
| Antiproliferative | Pyridine, Amino, and Ketone Groups | Enhanced activity in pyridine derivatives chemindigest.com |
| Antimicrobial | β-Aminoketone | Activity against various bacterial strains |
| Enzyme Inhibition | Aminopyridine | Inhibition of neuronal nitric oxide synthase |
| Antiviral | Pyridine Betaine Structure | Weak activity against Herpes simplex virus |
Sustainable Synthesis and Application Development in the Context of Green Chemistry
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the principles of green chemistry.
Several eco-friendly methods for the synthesis of pyridine and its derivatives have been reported. These include microwave-assisted one-pot multicomponent reactions, which offer advantages such as high yields, short reaction times, and reduced waste. organic-chemistry.org Catalyst-free syntheses of related compounds, such as substituted pyridin-2-yl carbamates from hetaryl ureas and alcohols, have also been developed. The synthesis of 3-aminopyridine (B143674) itself has been approached through various routes, including the Hofmann degradation of nicotinamide, with a focus on developing cleaner processes. bldpharm.comchemindigest.com
For this compound, future synthetic strategies could focus on one-pot procedures that minimize the number of steps and the use of hazardous reagents. The use of water as a solvent and the development of reusable catalysts are also key considerations. For instance, an eco-friendly bromination method for aminopyridines using a bromide/bromate couple in an aqueous medium has been reported. The application of biocatalytic methods, such as the use of enzyme cascades for the synthesis of related aminopiperidine derivatives, presents a highly sustainable approach. nih.gov
| Green Chemistry Approach | Application to Synthesis | Advantages |
| Microwave-Assisted Synthesis | One-pot multicomponent reactions | High yields, short reaction times, pure products organic-chemistry.org |
| Catalyst-Free Reactions | Synthesis from ureas and alcohols | Avoids heavy metal catalysts |
| Aqueous Media | Cyclocondensation reactions | Environmentally friendly, reusable solvent |
| Biocatalysis | Enzyme cascades | High stereoselectivity, mild conditions nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
